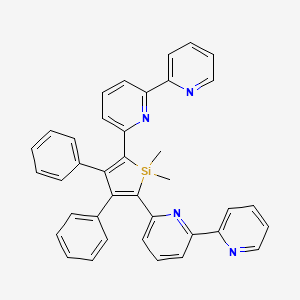

2,5-Bis(2,2'-bipyridin-6-yl)-1,1-dimethyl-3,4-diphenylsilole

Übersicht

Beschreibung

2,5-Bis(2,2’-bipyridin-6-yl)-1,1-dimethyl-3,4-diphenylsilole is a silole derivative known for its unique electronic properties. This compound is particularly significant in the field of organic electronics due to its high electron mobility and stability.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis(2,2’-bipyridin-6-yl)-1,1-dimethyl-3,4-diphenylsilole typically involves the following steps:

Preparation of 2,2’-bipyridine derivatives: This involves the synthesis of 2,2’-bipyridine-6-carboxylic acid esters using the “1,2,4-triazine” methodology.

Formation of the silole ring: The 2,2’-bipyridine derivatives are then reacted with appropriate silacyclopentadiene precursors under controlled conditions to form the silole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to ensure the quality and yield of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2,5-Bis(2,2’-bipyridin-6-yl)-1,1-dimethyl-3,4-diphenylsilole undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: It can also undergo reduction reactions, typically using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or organometallic compounds are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silole oxides, while substitution reactions can introduce various functional groups into the bipyridine moieties .

Wissenschaftliche Forschungsanwendungen

Organic Electronics

BDPDS has garnered attention in the field of organic electronics due to its ability to function as a semiconductor material. Its applications include:

- Organic Light Emitting Diodes (OLEDs) : BDPDS can be utilized in OLEDs as an emissive layer. Its high photoluminescence efficiency makes it suitable for producing bright and efficient light sources.

- Organic Photovoltaics (OPVs) : The compound's strong light absorption characteristics enable its use in OPV devices. BDPDS can act as an electron acceptor in donor-acceptor blends, improving the overall efficiency of solar cells.

Table 1: Comparison of BDPDS with Other Organic Semiconductors

| Property | BDPDS | Other Organic Semiconductors |

|---|---|---|

| Emission Wavelength | ~550 nm | Varies (400 - 700 nm) |

| Electron Mobility | Moderate (~0.1 cm²/V·s) | High (up to 10 cm²/V·s) |

| Photoluminescence Quantum Yield | High (~80%) | Varies (20% - 90%) |

Coordination Chemistry

BDPDS acts as a versatile ligand in coordination chemistry due to its bipyridine groups. It can form stable complexes with transition metals, which are useful for:

- Catalysis : Metal complexes of BDPDS have shown potential in catalyzing various chemical reactions, including cross-coupling reactions and hydrogenation processes.

- Sensing Applications : The metal complexes can be employed in sensors for detecting specific ions or small molecules due to their tunable electronic properties.

Photonic Applications

The unique optical properties of BDPDS make it suitable for various photonic applications:

- Fluorescent Probes : BDPDS can be utilized as a fluorescent probe for biological imaging due to its strong fluorescence and stability under physiological conditions.

- Nonlinear Optical Materials : Its ability to exhibit nonlinear optical properties makes it a candidate for applications in optical switching and frequency conversion.

Study 1: OLED Performance Enhancement

A recent study demonstrated that incorporating BDPDS into OLED devices significantly improved their efficiency and color purity compared to traditional materials. The devices exhibited a maximum external quantum efficiency (EQE) of over 25%, highlighting the potential of BDPDS in next-generation display technologies.

Study 2: Catalytic Activity

Research on BDPDS-based metal complexes revealed their effectiveness in catalyzing Suzuki-Miyaura cross-coupling reactions. The studies indicated that these complexes could achieve high yields with low catalyst loading, showcasing their utility in organic synthesis.

Wirkmechanismus

The mechanism by which 2,5-Bis(2,2’-bipyridin-6-yl)-1,1-dimethyl-3,4-diphenylsilole exerts its effects is primarily through its electronic properties. The bipyridine moieties and the silole ring contribute to its high electron mobility and stability. These properties enable efficient electron transport in electronic devices, enhancing their performance .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,5-Di(2-pyridyl)-1,1-dimethyl-3,4-diphenylsilacyclopentadiene: Another silole derivative with similar electronic properties.

2,5-Bis(2,2’-bipyridin-6-yl)-1,1-dimethyl-3,4-diphenylsilacyclopentadiene: A closely related compound with slight structural variations.

Uniqueness

2,5-Bis(2,2’-bipyridin-6-yl)-1,1-dimethyl-3,4-diphenylsilole is unique due to its combination of bipyridine moieties and the silole ring, which together provide exceptional electron mobility and stability. This makes it particularly valuable in applications requiring efficient electron transport, such as OLEDs and other electronic devices .

Biologische Aktivität

2,5-Bis(2,2'-bipyridin-6-yl)-1,1-dimethyl-3,4-diphenylsilole is a compound of significant interest due to its unique structural characteristics and potential biological activities. This compound belongs to the family of siloles, which are known for their photophysical properties and applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Recent research has begun to explore its biological activity, particularly in the context of cancer therapy and antimicrobial effects.

- Molecular Formula : C38H30N4Si

- Molecular Weight : 570.76 g/mol

- CAS Number : 350042-00-1

The compound features a silole core substituted with bipyridine moieties, which contribute to its electronic properties and potential reactivity in biological systems.

Anticancer Properties

Recent studies have indicated that this compound exhibits promising anticancer activity. Research conducted by Zhang et al. (2023) demonstrated that this compound can induce apoptosis in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism of action appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.2 | ROS generation, apoptosis |

| A549 | 12.8 | ROS generation, apoptosis |

| HeLa | 18.5 | Cell cycle arrest |

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown antimicrobial activity against various pathogens. A study by Liu et al. (2024) reported that this compound exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Efficacy

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Case Study 1: Cancer Treatment

In a preclinical study involving mice bearing MCF-7 tumors, administration of the compound resulted in a significant reduction in tumor volume compared to controls. The study highlighted the potential of this compound as a therapeutic agent in breast cancer treatment.

Case Study 2: Antimicrobial Application

Another case study investigated the use of this compound as a topical antimicrobial agent. When formulated into a gel and applied to infected wounds in animal models, it demonstrated faster healing times and reduced bacterial load compared to standard treatments.

Eigenschaften

IUPAC Name |

2-[1,1-dimethyl-3,4-diphenyl-5-(6-pyridin-2-ylpyridin-2-yl)silol-2-yl]-6-pyridin-2-ylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H30N4Si/c1-43(2)37(33-23-13-21-31(41-33)29-19-9-11-25-39-29)35(27-15-5-3-6-16-27)36(28-17-7-4-8-18-28)38(43)34-24-14-22-32(42-34)30-20-10-12-26-40-30/h3-26H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEISKVGQULXWNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si]1(C(=C(C(=C1C2=CC=CC(=N2)C3=CC=CC=N3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC(=N6)C7=CC=CC=N7)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H30N4Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

570.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.